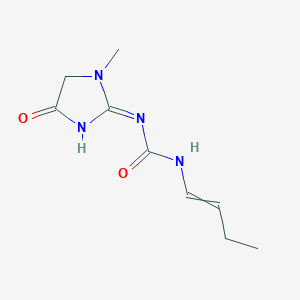
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by the presence of an imidazolidinone ring and a butenyl group, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a butenyl amine with a methyl-substituted imidazolidinone derivative in the presence of a suitable catalyst. Reaction conditions such as temperature, solvent, and pH would need to be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be carried out in large reactors with precise control over reaction parameters. Continuous flow processes and the use of automated systems could enhance efficiency and scalability. Purification steps such as crystallization or chromatography might be employed to obtain the final product in the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules such as proteins or nucleic acids. It might serve as a probe or tool for investigating specific biochemical pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, making it a candidate for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings. Its reactivity and functional groups might make it useful in various industrial processes.
Mécanisme D'action
The mechanism by which (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding or other interactions, leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other imidazolidinone derivatives or urea-based molecules. Examples could be:
- 1-methyl-4-oxoimidazolidin-2-ylideneurea
- 1-but-1-enyl-3-(4-oxoimidazolidin-2-ylidene)urea
Uniqueness
The uniqueness of (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea lies in its specific combination of functional groups and structural features. This combination might confer unique reactivity or biological activity, distinguishing it from other similar compounds.
Conclusion
This compound is a compound with potential applications in various fields Its unique structure and reactivity make it an interesting subject for scientific research and industrial development
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-5-10-9(15)12-8-11-7(14)6-13(8)2/h4-5H,3,6H2,1-2H3,(H2,10,11,12,14,15) |
Clé InChI |
IFCGTGMKUWQIMZ-UHFFFAOYSA-N |
SMILES isomérique |
CCC=CNC(=O)/N=C/1\NC(=O)CN1C |
SMILES canonique |
CCC=CNC(=O)N=C1NC(=O)CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




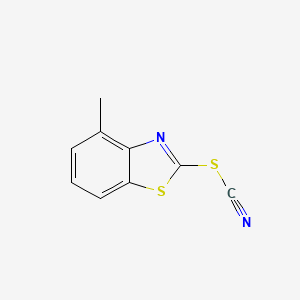
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
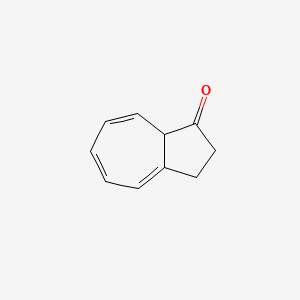



![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
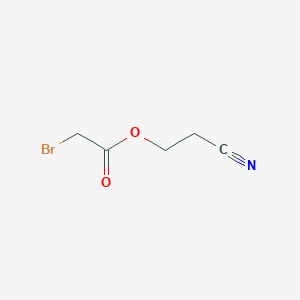
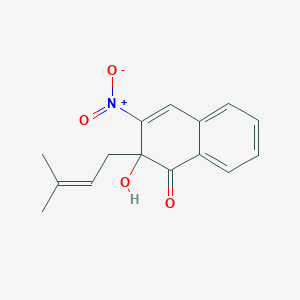

![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
